1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative characterized by a 2,5-dimethylphenyl substituent at the 1-position of the triazole ring and an aldehyde functional group at the 4-position. The compound’s structure combines aromatic and heterocyclic moieties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-4-9(2)11(5-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXZYVTDGOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
The most widely adopted method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective access to 1,4-disubstituted triazoles under mild conditions.
- Procedure: A terminal alkyne bearing the aldehyde or a masked aldehyde group is reacted with an organic azide derived from 2,5-dimethylaniline or its derivatives.
- Catalysts and Conditions: Copper sulfate pentahydrate (5 mol%) with sodium ascorbate (10 mol%) in solvents such as DMF or ethanol at room temperature or mild heating.
- Yields: Typically high (80–95%) with shorter reaction times for electron-withdrawing substituents; electron-donating groups like 2,5-dimethylphenyl may require longer reaction times and afford slightly lower yields.
Synthesis of 2,5-Dimethylphenyl Azide Precursor
- The 2,5-dimethylaniline is converted to the corresponding azide via diazotization followed by substitution with sodium azide.
- This azide serves as the nucleophilic partner in the CuAAC reaction.
Introduction of the Aldehyde Group at the 4-Position
- The aldehyde functionality at the 4-position of the triazole ring is commonly introduced by starting with an alkyne or azide bearing a protected aldehyde or by post-cycloaddition oxidation.
- Alternatively, Knoevenagel condensation reactions have been employed to install aldehyde-containing moieties adjacent to the triazole ring.
Representative Synthetic Route Example
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,5-Dimethylaniline → diazotization + NaN3 | Acidic medium, 0–5°C | 2,5-Dimethylphenyl azide | High | Azide preparation |
| 2 | Terminal alkyne with aldehyde group + 2,5-Dimethylphenyl azide | CuSO4·5H2O, sodium ascorbate, DMF, rt | This compound | 80–90 | CuAAC reaction |
| 3 | Purification | Recrystallization or chromatography | Pure product | — | Ensures purity |
Reaction Conditions and Optimization
- Solvents: DMF, ethanol, and mixtures thereof are commonly used to dissolve both organic azides and alkynes.
- Temperature: Room temperature to mild reflux (25–80°C) depending on substrate reactivity.
- Catalyst Loading: 5 mol% copper sulfate pentahydrate and 10 mol% sodium ascorbate are standard to generate Cu(I) in situ.
- Time: Reaction times range from 10 minutes to several hours; electron-rich aromatic azides may require longer times.
Alternative Synthetic Approaches
- Hydrazine Carboamide Cyclization: Some literature reports cyclization of hydrazine derivatives with benzoyl chlorides or related precursors to form triazole rings, although this is more common for 1,2,4-triazoles rather than 1,2,3-triazoles.
- Knoevenagel Condensation: Post-triazole formation, aldehyde groups can be introduced via condensation reactions with appropriate active methylene compounds, expanding structural diversity.
Research Findings and Analysis
- Electron-donating substituents on the phenyl ring (such as 2,5-dimethyl) tend to lower the yield and increase reaction time in CuAAC due to decreased electrophilicity of the azide intermediate.
- The aldehyde group is sensitive to oxidation and requires mild conditions to avoid degradation.
- Purification by recrystallization from ethanol or chromatographic methods ensures high purity suitable for further functionalization or biological evaluation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Synthesis |
|---|---|---|
| Azide Source | 2,5-Dimethylphenyl azide | Provides N-1 substituent |
| Alkyne Source | Terminal alkyne with aldehyde or protected aldehyde | Provides 4-position aldehyde |
| Catalyst | CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%) | Enables regioselective 1,4-triazole formation |
| Solvent | DMF, ethanol | Good solubility and reaction medium |
| Temperature | 25–80°C | Mild conditions preserve aldehyde |
| Reaction Time | 10 min to several hours | Dependent on substituent electronic effects |
| Yield | 80–95% (varies) | High for electron-poor, moderate for electron-rich azides |
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown potential in medicinal chemistry for the following reasons:
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi .
- Anticancer Properties : Triazoles are being investigated for their anticancer potential. The incorporation of the triazole moiety in drug design has led to the development of novel anticancer agents that target specific cancer pathways .
- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes involved in disease processes. Research is ongoing to explore its efficacy against enzymes like carbonic anhydrase and others related to metabolic disorders .
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Functional Polymers : The compound can be used as a building block in the synthesis of functional polymers with specific properties such as thermal stability and mechanical strength .
- Coordination Chemistry : Its ability to form coordination complexes with metals makes it valuable in developing new materials with tailored electronic and optical properties. These materials can be applied in sensors and catalysis .
Agrochemicals
The agricultural sector benefits from this compound through:
- Pesticide Development : Triazole derivatives are known for their fungicidal properties. The application of this compound in developing new pesticides could enhance crop protection against fungal diseases .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Properties
In another study focusing on anticancer agents derived from triazoles, researchers found that modifications to the triazole ring significantly enhanced cytotoxicity against human cancer cell lines. This suggests that this compound could be a promising candidate for further development .
Mechanism of Action
The mechanism by which 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly influence the electronic, steric, and physicochemical properties of triazole-carbaldehyde derivatives. Key analogs include:
a) 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Substituent : A strong electron-withdrawing nitro group at the para-position.
- Synthesis: Prepared via a known procedure involving condensation of triazole-carbaldehyde precursors with nitro-substituted aniline derivatives .
- Applications : Acts as a precursor for cholinesterase inhibitors, where the nitro group may enhance binding affinity through polar interactions .
- Properties: The nitro group increases molecular polarity, likely reducing solubility in nonpolar solvents compared to dimethyl-substituted analogs.
b) 1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Substituent : A nitro group at the ortho-position.
- Synthesis: Synthesized via a one-pot Hantzsch dihydropyridine reaction, yielding 85% after crystallization from ethanol .
- Applications : Used in dihydropyridine derivatives, where steric hindrance from the ortho-nitro group may influence regioselectivity .
c) 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- Substituent : Unsubstituted phenyl group.
- Synthesis : Employed in the preparation of dinuclear iron(II) helicates via condensation with diamines, highlighting its role in coordination chemistry .
- Properties : The absence of substituents reduces steric bulk, facilitating intermolecular interactions in metal complexes .
a) Triazole-Carbaldehyde Derivatives with Linkers
- Example: 1,1′-(Propane-1,3-diyl)bis(1H-1,2,3-triazole-4-carbaldehyde) Structure: Two triazole-carbaldehyde units linked by a propane-1,3-diyl group. Synthesis: Prepared by reacting 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with 1,3-diaminopropane, demonstrating modular assembly for supramolecular architectures . Applications: Useful in designing dinuclear metal complexes with wide thermal hysteresis, relevant for spin-crossover materials .
Biological Activity
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 1492713-72-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, and antifungal activities.
Molecular Structure
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- SMILES Notation : CC1=C(C=C(C=C1)C(=O)N=N)N=N
Physical Properties
The compound is characterized by a triazole ring fused with a phenyl group and an aldehyde functional group, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazoles, it was found that compounds similar to this compound demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into the structure-activity relationship (SAR) of triazoles revealed that modifications at the phenyl ring significantly enhance cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast) and HeLa (cervical) cells. This suggests a promising role as a potential anticancer agent.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has shown effectiveness against fungal pathogens like Candida albicans. A comparative study highlighted that the compound's activity was comparable to established antifungal agents .
Table 2: Antifungal Activity
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 16 µg/mL |
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes. For instance:
- Antibacterial : The compound disrupts bacterial cell wall synthesis.
- Anticancer : It induces apoptosis in cancer cells through caspase activation.
- Antifungal : It inhibits ergosterol biosynthesis in fungal membranes.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and triazole precursors. For example, refluxing 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole with a substituted benzaldehyde in absolute ethanol and glacial acetic acid (as a catalyst) under controlled conditions yields the carbaldehyde derivative . Multi-component reactions, such as the Hantzsch dihydropyridine synthesis, may also be adapted for one-pot synthesis by combining triazole-carbaldehyde intermediates with acetoacetate esters and ammonium acetate at elevated temperatures (~80°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR and IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹ in IR; aldehyde proton ~9-10 ppm in ¹H NMR) and substituent positions on the triazole and aryl rings.
- X-ray Crystallography : Use SHELX or WinGX software for structure refinement. Single-crystal X-ray diffraction resolves bond lengths, angles, and anisotropic displacement parameters, with validation via R-factor analysis (e.g., R < 0.08 for high-quality data) .
Q. How should solubility and stability be managed during experimental handling?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., ethanol, DMSO) but may degrade under prolonged exposure to light or moisture. Store in airtight containers at room temperature (RT) with desiccants. Stability studies under varying pH and temperature conditions are recommended to assess decomposition pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., acetic acid) vs. basic catalysts (e.g., K₂CO₃) to enhance condensation efficiency .
- Reaction Time/Temperature : Use kinetic studies (e.g., HPLC monitoring) to identify ideal reflux durations (typically 4–6 hours) and temperatures (80–100°C).
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity .
Q. How can computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in different solvents (e.g., water vs. ethanol) to guide reaction design .
Q. What strategies resolve contradictions in crystallographic data or spectral interpretations?
- Methodological Answer :
- Multi-Software Validation : Cross-validate SHELX-refined structures with PLATON or Olex2 to detect twinning, disorder, or missed symmetry .
- Complementary Techniques : Pair X-ray data with solid-state NMR or powder diffraction to confirm phase purity and molecular packing .
Q. How can biological activity assays be designed to evaluate antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination). Compare with structurally similar triazoles to establish SAR (Structure-Activity Relationships) .
Q. What are the challenges in analyzing reaction mechanisms for triazole-carbaldehyde derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
